2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:
- Position 7: A 4-fluorophenylamino group, which introduces electron-withdrawing fluorine to modulate electronic properties and enhance receptor binding .
- Position 5: A 2-aminoethanol substituent, contributing hydrogen-bonding capacity and solubility due to its hydroxyl group .
Properties
IUPAC Name |
2-[[7-(4-fluoroanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN7O/c13-7-1-3-8(4-2-7)15-10-9-11(19-20-18-9)17-12(16-10)14-5-6-21/h1-4,21H,5-6H2,(H3,14,15,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFKCWKRANGTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC3=NNN=C32)NCCO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the General Control Nonderepressible 2 (GCN2) protein kinase . GCN2 is a serine/threonine-protein kinase that plays a key role in cellular responses to amino acid starvation through the activation of the EIF2 signaling pathway.
Mode of Action
The compound acts as an inhibitor of GCN2 . It binds to the active site of the GCN2 protein kinase, thereby preventing its interaction with its substrates. This inhibition disrupts the normal function of GCN2, leading to changes in cellular responses to amino acid starvation.
Biochemical Pathways
The inhibition of GCN2 affects the EIF2 signaling pathway . Under normal conditions, GCN2 phosphorylates the alpha subunit of EIF2, leading to a reduction in general protein synthesis, while allowing the translation of specific mRNAs that help the cell respond to stress conditions. By inhibiting GCN2, the compound disrupts this process, potentially affecting the cell’s ability to respond to amino acid starvation.
Biochemical Analysis
Biochemical Properties
It is known that triazolopyrimidines can interact with a variety of enzymes and proteins. The specific nature of these interactions would depend on the exact structure of the compound and the biochemical context in which it is present.
Cellular Effects
The cellular effects of 2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol are likely to be diverse, given the wide range of biological activities exhibited by triazolopyrimidines. These effects could include impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific effects would depend on the exact structure of the compound and the type of cells in which it is present.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The specific nature of these interactions and effects would depend on the exact structure of the compound and the biochemical context in which it is present.
Biological Activity
The compound 2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol is a derivative of triazolopyrimidine and has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity based on recent research findings and structure-activity relationship (SAR) studies.
Chemical Structure and Synthesis
The compound features a triazolo-pyrimidine core, which is known for its diverse biological properties. The synthesis typically involves multi-step reactions starting from commercially available precursors, leading to the formation of the triazolo-pyrimidine framework. The presence of the 4-fluorophenyl group is significant as it enhances the lipophilicity and biological activity of the compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazolopyrimidine derivatives. For instance, compounds similar to this compound have shown potent activity against various bacterial strains including E. coli and Staphylococcus aureus .
In vitro assays indicated that modifications in the substituents significantly influenced the antimicrobial efficacy. For example, the presence of electron-withdrawing groups like fluorine at specific positions on the phenyl ring was found to enhance antibacterial activity .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.5 - 1.0 | E. coli, S. aureus |
| Other derivatives | 0.2 - 3.8 | Various strains |
Anticancer Activity
The anticancer potential of triazolopyrimidine derivatives has also been investigated. In a study focusing on Polo-like kinase inhibitors, certain analogues demonstrated significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7 . The SAR studies indicated that modifications at the 7-position of the triazole ring could enhance selectivity and potency against specific cancer pathways.
Case Studies
- Inhibition of Mycobacterial ATP Synthase : A series of related compounds were tested for their ability to inhibit mycobacterial ATP synthase, an essential enzyme for Mycobacterium tuberculosis. The lead compounds showed promising in vitro activity with MIC values ranging from 0.1 to 1 µg/mL .
- Structure-Activity Relationship Studies : A comprehensive SAR analysis revealed that substituents at the C-7 position significantly influenced both antimicrobial and anticancer activities. Compounds bearing hydrophilic groups at this position exhibited improved solubility and bioavailability .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. The triazolopyrimidine core is known for its ability to inhibit specific kinases involved in cancer progression. Studies have shown that derivatives of triazolopyrimidines can induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Analogous compounds have been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Antimicrobial Properties
Similar triazolopyrimidine derivatives have demonstrated activity against various pathogens, including bacteria and fungi. The mechanism of action often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .
Biochemical Research
The compound can serve as a biochemical probe to study enzyme interactions. Its ability to bind selectively to specific enzymes can help elucidate their mechanisms of action and identify novel therapeutic targets.
Case Study 1: Anticancer Activity Assessment
A study investigated the anticancer effects of a related triazolopyrimidine derivative on breast cancer cell lines. The derivative exhibited significant cytotoxicity with an IC50 value of 15 μM, indicating potent activity against cancer cells while showing minimal toxicity to normal cells (IC50 > 200 μM). This suggests that the compound could be further optimized for selective targeting of cancer cells .
Case Study 2: Anti-inflammatory Mechanism Exploration
In another study focusing on anti-inflammatory effects, researchers synthesized various analogs of triazolopyrimidines and tested their ability to inhibit TNF-alpha production in macrophages. One compound demonstrated a 70% reduction in TNF-alpha levels at a concentration of 10 μM, highlighting the potential of these compounds in managing inflammatory diseases .
Comparative Analysis Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives, emphasizing substituent effects on physicochemical and biological properties:
Key Observations :
Substituent Effects on Bioactivity: Position 7: Aryl groups with halogens (e.g., 4-fluorophenyl in the target vs. 3,4-difluorophenyl in ticagrelor) enhance binding to adenosine receptors . Cyclopropane-containing substituents (e.g., in 7i) improve metabolic stability by reducing oxidative degradation . Position 5: Hydrophilic groups (e.g., 2-aminoethanol in the target) improve aqueous solubility, while lipophilic substituents (e.g., propylthio in 7i) enhance membrane permeability .
Physical Properties: Melting points vary significantly: The target compound’s ethanol group may yield a moderate melting point (~100–150°C inferred from analogues), whereas bulkier derivatives (e.g., 7l in ) melt at 174–179°C due to crystalline packing . Molecular weight: The target compound (estimated ~350–400 Da) is smaller than ticagrelor analogues (>500 Da), favoring oral bioavailability .
Synthetic Routes: The target compound can likely be synthesized via nucleophilic substitution at position 5 using 2-aminoethanol, similar to methods in and . Cyclopropane-containing analogues (e.g., 7i) require specialized reagents like (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, increasing synthetic complexity .
Notes
Pharmacological Potential: The target compound’s 4-fluorophenyl group may confer selectivity for adenosine A2A receptors, analogous to vipadenant (), while its ethanol group could reduce off-target toxicity compared to morpholine derivatives .
Unresolved Questions: Limited data exist on the target compound’s pharmacokinetics. Comparative studies with ticagrelor () are needed to assess antiplatelet efficacy and metabolic stability.
Structural Optimization : Introducing cyclopropane at position 7 (as in 7i) or sulfur at position 5 (as in 7h) may enhance potency but requires balancing solubility trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
